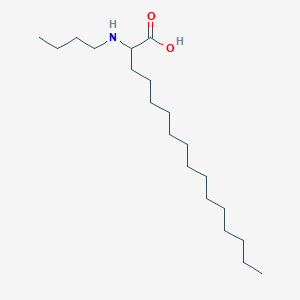

2-(Butylamino)hexadecanoic acid

Description

2-(Butylamino)hexadecanoic acid is a modified fatty acid derivative characterized by a hexadecanoic acid (palmitic acid) backbone with a butylamino (-NH-C₄H₉) group substituted at the second carbon position.

Properties

CAS No. |

918817-90-0 |

|---|---|

Molecular Formula |

C20H41NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-(butylamino)hexadecanoic acid |

InChI |

InChI=1S/C20H41NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)21-18-6-4-2/h19,21H,3-18H2,1-2H3,(H,22,23) |

InChI Key |

ZCZITWAXBDPDET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)hexadecanoic acid typically involves the reaction of hexadecanoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Hexadecanoic acid+Butylamine→2-(Butylamino)hexadecanoic acid

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve maximum yield.

Industrial Production Methods

Industrial production of 2-(Butylamino)hexadecanoic acid involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in achieving high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)hexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in modulating glucocorticoid receptor functions. Research indicates that it may be effective in treating conditions such as:

- Type II Diabetes : It has been shown to influence glucose metabolism and insulin sensitivity.

- Obesity : The compound could play a role in managing weight by modulating metabolic pathways.

- Cardiovascular Diseases : Its anti-inflammatory properties may contribute to cardiovascular health.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

A notable patent highlights methods of administering 2-(Butylamino)hexadecanoic acid or its derivatives to manage these conditions effectively .

Biochemical Research

In biochemical studies, 2-(Butylamino)hexadecanoic acid serves as a substrate or modulator in various enzymatic reactions. Its long-chain structure allows it to interact with lipid membranes, influencing membrane fluidity and protein interactions. This property is particularly useful in:

- Studying Membrane Dynamics : The compound can be used to investigate the effects of fatty acids on membrane integrity and function.

- Enzyme Activity Modulation : It may serve as an inhibitor or activator for specific enzymes involved in lipid metabolism.

Material Science Applications

The unique chemical structure of 2-(Butylamino)hexadecanoic acid makes it suitable for applications in material science, particularly in the development of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds. Applications include:

- Cosmetic Formulations : Used as an emulsifying agent in creams and lotions.

- Pharmaceutical Formulations : Acts as a solubilizer for poorly soluble drugs, improving bioavailability.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(Butylamino)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may modulate oxidative stress pathways or influence membrane stability in cells.

Comparison with Similar Compounds

2-Acetylamino-Benzoic Acid Methyl Ester (Av7)

Isolated from Aconitum vaginatum, this compound features an acetylamino group at the second position of a benzoic acid backbone .

- Structural Analogy : Similar positional substitution but on an aromatic ring.

- Bioactivity: Demonstrates antitumor activity against gastric (AGS), liver (HepG2), and lung (A549) cancer cells, suggesting amino groups enhance cytotoxicity .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This oxamide derivative forms hydrogen-bonded chains in its crystal structure, highlighting the role of amino and carboxyl groups in molecular interactions .

Comparative Analysis Table

Research Implications and Limitations

- Structural Insights: The butylamino group may enhance solubility in polar solvents and enable interactions with biological targets (e.g., enzymes or receptors), as seen in related amino-substituted compounds .

- Evidence Gaps: No direct studies on 2-(butylamino)hexadecanoic acid were identified in the provided evidence. Current comparisons rely on structurally analogous compounds.

- Future Directions: Synthesis and testing of 2-(butylamino)hexadecanoic acid for cytotoxicity, antimicrobial activity, or lipid metabolism modulation are warranted.

Biological Activity

2-(Butylamino)hexadecanoic acid, a fatty acid derivative, has garnered attention for its potential biological activities. Its structure, characterized by a long hydrophobic carbon chain and an amino group, suggests various interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

2-(Butylamino)hexadecanoic acid is a long-chain fatty acid with the following chemical structure:

- Molecular Formula : C_{18}H_{37}N

- Molecular Weight : 281.49 g/mol

The presence of the butylamino group enhances its solubility and interaction with biological membranes, potentially influencing its bioactivity.

Antimicrobial Effects

Research has indicated that fatty acids, particularly those with long carbon chains, exhibit antimicrobial properties. Studies suggest that 2-(Butylamino)hexadecanoic acid may function similarly to other long-chain fatty acids in inhibiting the growth of various pathogens. For instance, cis-6-hexadecanoic acid has been shown to possess bactericidal activity against Staphylococcus aureus by disrupting membrane integrity at high concentrations . This mechanism may be applicable to 2-(Butylamino)hexadecanoic acid as well.

Cytotoxicity and Cancer Research

The cytotoxic effects of fatty acids on cancer cells have been documented extensively. For example, certain fatty acids have shown promise in inducing apoptosis in cancer cell lines . Although direct studies on 2-(Butylamino)hexadecanoic acid are scarce, its structural characteristics may enable it to exert similar anticancer effects.

Case Studies

The biological activity of 2-(Butylamino)hexadecanoic acid can be attributed to several mechanisms:

- Membrane Disruption : Similar to other long-chain fatty acids, it may disrupt microbial membranes, leading to cell lysis.

- Cytokine Modulation : By acting on GPCRs, it could influence inflammatory pathways and cytokine production.

- Apoptosis Induction : Potential interactions with cancer cell signaling pathways may lead to increased apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.